2-ethoxy-N-{3-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}acetamide
CAS No.: 1021252-35-6
Cat. No.: VC11918827
Molecular Formula: C15H19N3O4
Molecular Weight: 305.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1021252-35-6 |
|---|---|
| Molecular Formula | C15H19N3O4 |
| Molecular Weight | 305.33 g/mol |
| IUPAC Name | 2-ethoxy-N-[3-[3-(furan-2-yl)-6-oxopyridazin-1-yl]propyl]acetamide |
| Standard InChI | InChI=1S/C15H19N3O4/c1-2-21-11-14(19)16-8-4-9-18-15(20)7-6-12(17-18)13-5-3-10-22-13/h3,5-7,10H,2,4,8-9,11H2,1H3,(H,16,19) |
| Standard InChI Key | SIURSSUHYOZWFE-UHFFFAOYSA-N |
| SMILES | CCOCC(=O)NCCCN1C(=O)C=CC(=N1)C2=CC=CO2 |
| Canonical SMILES | CCOCC(=O)NCCCN1C(=O)C=CC(=N1)C2=CC=CO2 |
Introduction
Chemical Structure and Molecular Properties
Molecular Architecture
The compound’s IUPAC name, 2-ethoxy-N-[3-(3-(furan-2-yl)-6-oxopyridazin-1-yl)propyl]acetamide, reflects its three primary components:
-
Furan-2-yl group: A five-membered aromatic oxygen heterocycle.
-
Pyridazinone core: A six-membered ring with two adjacent nitrogen atoms and a ketone group.
-
Ethoxyacetamide side chain: An acetamide derivative with an ethoxy substituent .
The SMILES notation (CCOCC(=O)NCCCN1C(=O)C=CC(=N1)C2=CC=CO2) and InChIKey (SIURSSUHYOZWFE-UHFFFAOYSA-N) provide unambiguous representations of its connectivity and stereochemistry .
Physicochemical Characteristics
The compound’s moderate lipophilicity (LogP ≈ 1.8) and polar surface area suggest potential bioavailability for central nervous system targets .
Synthesis and Structural Optimization
Structural Analogues
Comparative analysis with related compounds reveals key structure-activity relationships:
The furan ring in 2-ethoxy-N-{3-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}acetamide may enhance π-π stacking interactions with biological targets compared to phenyl analogues .
Pharmacological Profile
Antibacterial Activity
Patent WO2009015208A1 highlights pyridazinone derivatives as inhibitors of PoIC polymerase in Gram-positive bacteria . While direct data for this compound are unavailable, structural similarities suggest:
Tyrosine Kinase Inhibition
The compound’s pyridazinone core aligns with kinase inhibitor pharmacophores described in WO2011084402A1 . Key interactions may include:
-
Hydrogen bonding with kinase hinge regions via the pyridazinone carbonyl.
-
Hydrophobic interactions through the furan and propyl chains .
Industrial and Research Applications
Medicinal Chemistry
-
Lead optimization: The compound serves as a template for developing:
Chemical Biology
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume